molecular formula C15H15F3N4O2 B7116871 methyl 2-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)-6-(trifluoromethyl)pyridine-3-carboxylate

methyl 2-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)-6-(trifluoromethyl)pyridine-3-carboxylate

Cat. No.: B7116871
M. Wt: 340.30 g/mol
InChI Key: ULAXDAGONGQZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)-6-(trifluoromethyl)pyridine-3-carboxylate is a complex organic compound characterized by its imidazo[4,5-c]pyridine core and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazo[4,5-c]pyridine core. One common approach is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization[_{{{CITATION{{{_1{Synthesis and reactions of novel imidazo 4,5- - Springer

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of different substituted pyridines or imidazoles.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial effects.

  • Industry: It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to downstream effects in cellular pathways. Further research would be needed to elucidate its exact mechanism of action.

Comparison with Similar Compounds

  • Imidazo[4,5-c]pyridine derivatives: These compounds share the imidazo[4,5-c]pyridine core but differ in their substituents.

  • Trifluoromethylated pyridines: These compounds contain the trifluoromethyl group but have different core structures.

Uniqueness: Methyl 2-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)-6-(trifluoromethyl)pyridine-3-carboxylate is unique due to its combination of the imidazo[4,5-c]pyridine core and the trifluoromethyl group, which may confer distinct chemical and biological properties compared to similar compounds.

This compound represents an exciting area of research with potential applications across multiple scientific disciplines

Properties

IUPAC Name

methyl 2-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)-6-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O2/c1-21-8-19-10-7-22(6-5-11(10)21)13-9(14(23)24-2)3-4-12(20-13)15(16,17)18/h3-4,8H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAXDAGONGQZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1CCN(C2)C3=C(C=CC(=N3)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.